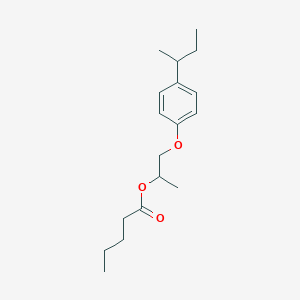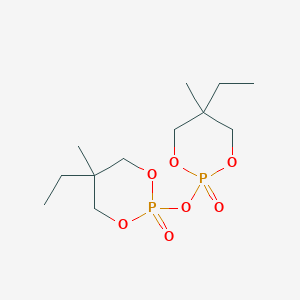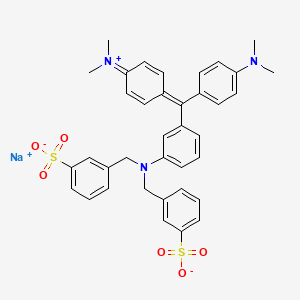
Methanaminium, N-(4-((3-(bis((3-sulfophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, inner salt, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fast Green FCF is synthesized through a series of chemical reactions involving aromatic amines and formaldehyde. The process typically involves the condensation of 4-dimethylaminobenzaldehyde with 3-(bis((3-sulfophenyl)methyl)amino)aniline under acidic conditions, followed by oxidation to form the final dye .
Industrial Production Methods
Industrial production of Fast Green FCF involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the dye meets regulatory standards for use in food and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fast Green FCF undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products.
Reduction: Reduction reactions can alter the dye’s color and properties.
Substitution: Substitution reactions can modify the dye’s functional groups, affecting its solubility and staining properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and sulfonic acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, each with unique properties and applications .
Wissenschaftliche Forschungsanwendungen
Fast Green FCF is widely used in scientific research due to its staining properties:
Chemistry: Used as a pH indicator and in titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Utilized in diagnostic tests and as a marker in various assays.
Industry: Applied in food coloring, textile dyeing, and as a tracer in environmental studies.
Wirkmechanismus
Fast Green FCF exerts its effects through its ability to bind to proteins and nucleic acids. The dye’s molecular structure allows it to interact with specific amino acid residues and nucleotides, resulting in a color change that can be detected visually or spectrophotometrically .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brilliant Blue FCF: Another triarylmethane dye used in similar applications but with a different color profile.
Tartrazine: A synthetic lemon yellow azo dye used in food and pharmaceuticals.
Sunset Yellow FCF: An orange azo dye used in food and cosmetics.
Uniqueness
Fast Green FCF is unique due to its brilliant turquoise color and stability under various conditions. It is less likely to fade compared to other dyes, making it a preferred choice for long-term staining applications .
Eigenschaften
CAS-Nummer |
6505-31-3 |
|---|---|
Molekularformel |
C37H36N3NaO6S2 |
Molekulargewicht |
705.8 g/mol |
IUPAC-Name |
sodium;3-[[3-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[(3-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-18-14-29(15-19-32)37(30-16-20-33(21-17-30)39(3)4)31-10-7-11-34(24-31)40(25-27-8-5-12-35(22-27)47(41,42)43)26-28-9-6-13-36(23-28)48(44,45)46;/h5-24H,25-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
InChI-Schlüssel |
MUZZWLMOXNGWRP-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC(=CC=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


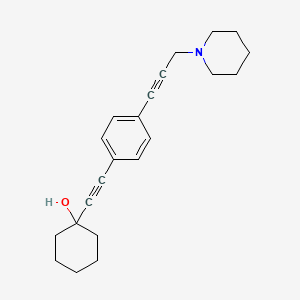


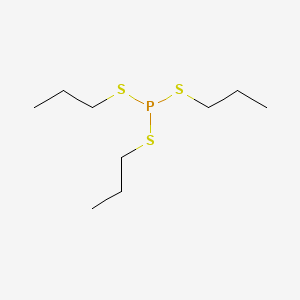
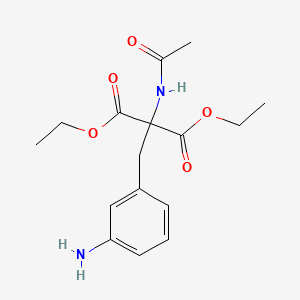

![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)



